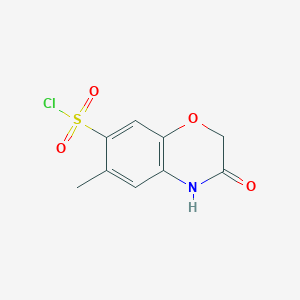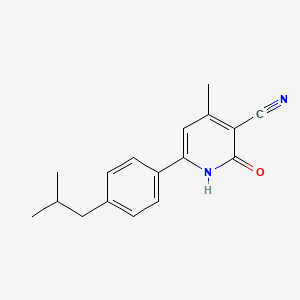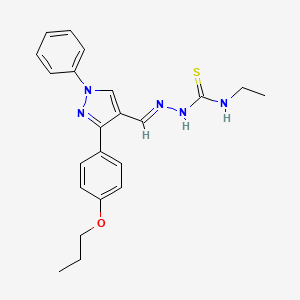
1,2-Bis(pyridin-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of two pyridine rings connected by an ethanamine bridge. It is commonly used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Di(4-pyridinyl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloromethylpyridine with potassium hydroxide in ethanol. The reaction is exothermic and requires careful temperature control, often using an ice bath to manage the heat generated . The resulting product is then purified through recrystallization using acetonitrile to obtain a yellow-brown powder.
Industrial Production Methods
While specific industrial production methods for 1,2-Di(4-pyridinyl)ethanamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications.
化学反応の分析
Types of Reactions
1,2-Di(4-pyridinyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine bridge can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine-based alcohols.
科学的研究の応用
1,2-Di(4-pyridinyl)ethanamine is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Di(4-pyridinyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridine rings can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the ethanamine bridge can interact with biological macromolecules, modulating their activity and function.
類似化合物との比較
Similar Compounds
- 1-(3-Pyridinyl)-2-(4-pyridinyl)ethanamine
- 1-(2-Pyridinyl)-2-(4-pyridinyl)ethanamine
- 2-(2,6-Dimethyl-1-piperidinyl)ethanamine
Uniqueness
1,2-Di(4-pyridinyl)ethanamine is unique due to its specific arrangement of pyridine rings and the ethanamine bridge, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds .
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
1,2-dipyridin-4-ylethanamine |
InChI |
InChI=1S/C12H13N3/c13-12(11-3-7-15-8-4-11)9-10-1-5-14-6-2-10/h1-8,12H,9,13H2 |
InChIキー |
HDQTZARIDFWFSD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CC(C2=CC=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate](/img/structure/B12048316.png)
![ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate](/img/structure/B12048325.png)
![S-[1,1'-Biphenyl]-4-yl ethanethioate](/img/structure/B12048328.png)

![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12048340.png)



![4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12048364.png)



